molecular formula C40H53N7O15 B608844 Mal-PEG4-Val-Cit-PAB-PNP CAS No. 2112738-09-5

Mal-PEG4-Val-Cit-PAB-PNP

Cat. No.: B608844
CAS No.: 2112738-09-5
M. Wt: 871.9
InChI Key: ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG4-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It is composed of a maleimide group (Mal), a polyethylene glycol spacer (PEG4), a valine-citrulline dipeptide (Val-Cit), a para-aminobenzyl group (PAB), and a para-nitrophenyl group (PNP). This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies .

Mechanism of Action

Target of Action

Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific receptors on the target cells that the antibody fragment of the ADC is designed to recognize and bind to .

Mode of Action

The compound interacts with its targets through the antibody fragment of the ADC, which binds specifically to the receptors on the target cells . The Maleimide (Mal) group in the compound is reactive towards thiol groups , facilitating the attachment of the ADC to the antibody. Once the ADC is internalized by the target cell, the Val-Cit linkers in the compound can be cleaved by Cathepsin B , a protease found in the lysosomes of cells . This cleavage releases the cytotoxic drug, leading to the death of the target cell .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the endocytic pathway . After the ADC binds to the target cell, it is internalized by the cell through endocytosis. The ADC then traffics to the lysosome, where the Val-Cit linker is cleaved by Cathepsin B . This releases the cytotoxic drug inside the cell, which can then exert its effects.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The PEG space in the compound improves the compound’s aqueous solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The cleavable nature of the Val-Cit linker also allows for the controlled release of the cytotoxic drug, which can improve the bioavailability of the drug .

Result of Action

The primary result of the action of this compound is the death of the target cells . By releasing a cytotoxic drug inside the target cells, the compound causes damage to the cells that leads to cell death . This makes it a valuable tool in the development of treatments for diseases characterized by overproliferation of cells, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Cathepsin B in the target cells is crucial for the cleavage of the Val-Cit linker and the release of the cytotoxic drug . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and light. For example, the compound is typically stored at -20°C and protected from light to maintain its stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Val-Cit-PAB-PNP involves several steps:

    Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.

    PEGylation: The maleimide group is then linked to a polyethylene glycol (PEG) chain to improve solubility.

    Dipeptide Formation: The valine-citrulline dipeptide is synthesized through standard peptide coupling reactions.

    Linking the Dipeptide: The dipeptide is linked to the PEG chain.

    Addition of PAB and PNP: The para-aminobenzyl group and para-nitrophenyl group are added to complete the synthesis

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its applications include:

    Chemistry: Used as a linker in the synthesis of ADCs.

    Biology: Facilitates targeted delivery of drugs to cancer cells.

    Medicine: Enhances the efficacy and reduces the toxicity of cancer treatments.

    Industry: Used in the production of ADCs for clinical use

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Val-Cit-PAB-PNP is unique due to its combination of a cleavable Val-Cit linker, a PEG spacer for improved solubility, and a para-nitrophenyl group as a leaving group. This combination enhances the stability and efficacy of ADCs .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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